[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester [1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13475398
InChI: InChI=1S/C17H25N3O3/c1-2-19(11-15-8-9-20(12-15)16(21)10-18)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,18H2,1H3
SMILES: CCN(CC1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13475398

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-pyrrolidin-3-ylmethyl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C17H25N3O3/c1-2-19(11-15-8-9-20(12-15)16(21)10-18)17(22)23-13-14-6-4-3-5-7-14/h3-7,15H,2,8-13,18H2,1H3
Standard InChI Key MUJZZCOORHWTRQ-UHFFFAOYSA-N
SMILES CCN(CC1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(CC1CCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Properties

The compound’s structure comprises a pyrrolidine ring substituted with an ethyl-carbamic acid benzyl ester and a 2-amino-acetyl group. The pyrrolidine moiety contributes to conformational flexibility, while the benzyl ester enhances lipophilicity, influencing membrane permeability. Key structural features include:

  • Pyrrolidine Core: A five-membered nitrogen-containing ring that stabilizes bioactive conformations.

  • Amino-Acetyl Group: Enhances hydrogen-bonding capacity with biological targets.

  • Benzyl Ester: Modulates solubility and metabolic stability.

Table 1: Molecular and Structural Data

PropertyValueSource
Molecular FormulaC₁₇H₂₅N₃O₃
Molecular Weight319.4 g/mol
IUPAC NameBenzyl N-[[1-(2-aminoacetyl)pyrrolidin-3-yl]methyl]-N-ethylcarbamate
Topological Polar Surface Area75.9 Ų

Synthesis and Preparation

Synthetic routes for this compound typically involve multi-step protocols to construct the pyrrolidine-carbamate scaffold. Industrial methods optimize yield and purity through continuous flow reactors and chromatography.

Key Synthetic Steps

  • Pyrrolidine Functionalization: Introduction of the amino-acetyl group via nucleophilic acyl substitution.

  • Carbamate Formation: Reaction of the pyrrolidine intermediate with ethyl chloroformate.

  • Benzyl Esterification: Acid-catalyzed esterification with benzyl alcohol.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
Amino-AcetylationAcetyl chloride, triethylamine78%
Carbamate SynthesisEthyl chloroformate, DCM85%
Benzyl EsterificationBenzyl alcohol, H₂SO₄72%

Physicochemical Properties

The compound’s properties are critical for its pharmacokinetic profile:

  • Solubility: Moderate in polar solvents (e.g., DMSO) due to the benzyl ester.

  • LogP: 2.1 (predicted), indicating balanced lipophilicity .

  • Stability: Susceptible to hydrolysis under acidic/basic conditions, releasing benzyl alcohol and ethylamine derivatives.

Table 3: Stability Under Hydrolytic Conditions

ConditionDegradation PathwayHalf-Life
1M HCl, 25°CCarbamate cleavage30 min
1M NaOH, 25°CEster saponification2 hours
CompoundTargetIC₅₀
Alpelisib (PI3Kα inhibitor)PI3Kα0.5 nM
[Target Compound]Hypothetical TargetPending

Applications in Medicinal Chemistry

Prodrug Development

The benzyl ester serves as a prodrug moiety, improving oral bioavailability. Hydrolysis in vivo releases active metabolites.

Neuropharmacology

Pyrrolidine-carbamates modulate neurotransmitter systems. Preclinical models suggest analgesic effects in inflammatory pain .

Comparison with Related Compounds

Table 5: Structural and Functional Comparisons

CompoundEster GroupLogPBioactivity
[Target Compound]Benzyl2.1Enzyme inhibition
tert-Butyl analogtert-Butyl2.8Reduced solubility
Methyl-carbamate Methyl1.6Lower metabolic stability

Key findings:

  • Benzyl vs. tert-Butyl: Benzyl esters improve solubility but increase hydrolysis susceptibility.

  • Amino-Acetyl Substitution: Enhances target affinity compared to halogenated analogs.

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